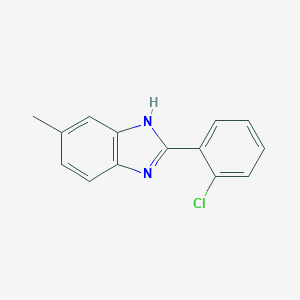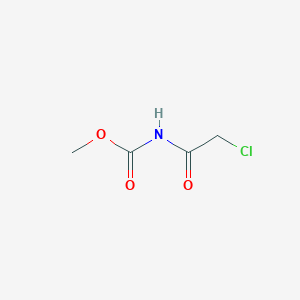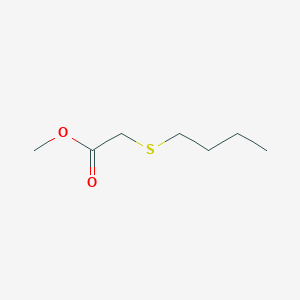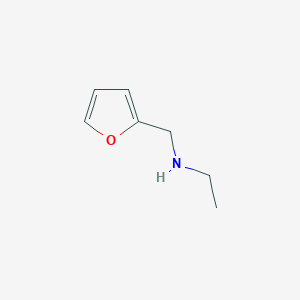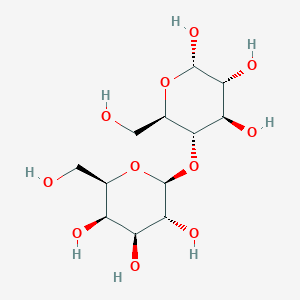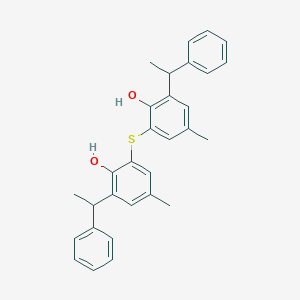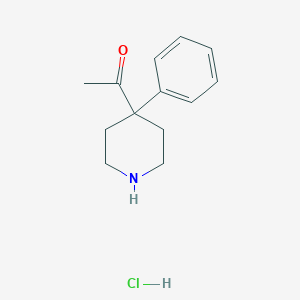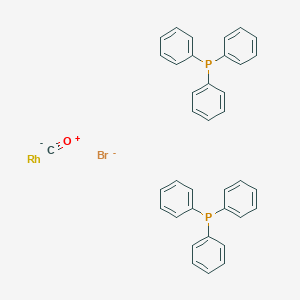
Aluminum;zirconium
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound “Aluminum, compd. with zirconium (3:1)” is the material structure in various industrial applications . This compound, also known as Aluminium Zirconium , is often used in the production of lighter and stronger materials, such as aluminium alloys .
Mode of Action
The compound interacts with its target by strengthening and modifying the material structure . When mixed with Aluminium Alloy 356 (AA356), the compound forms a metal matrix composite that exhibits unusual characteristics of behavior with high strength-to-weight ratios . The compound’s interaction with its target results in materials that are highly resistant to various loading conditions for a long duration under different environments .
Biochemical Pathways
For example, when mixed with AA356, the compound influences the tensile strength, compression strength, and hardness of the resulting material .
Pharmacokinetics
As a material compound, the pharmacokinetics of Aluminum, compd. with zirconium (31) is not applicable in the traditional sense. However, the compound’s : distribution and interaction within the material matrix can be considered. The compound is mixed with AA356 in different fractions, and the test samples are prepared by means of a stir casting process .
Result of Action
The result of the compound’s action is the production of materials with enhanced mechanical properties . For instance, AA356 mixed with 5 wt% of Zirconium Silicate particles yielded better tensile strength value (169.29 MPa) than other compositions . Adding zirconium silicate particles beyond 5 wt% decreased the tensile strength of the proposed composite material .
Action Environment
The action of the compound is influenced by the environmental conditions during the material production process . The stir casting process used to mix the compound with AA356 is one such environmental factor . Furthermore, the compound’s action, efficacy, and stability can also be influenced by the loading conditions and the environment in which the resulting material is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminum, compound with zirconium (3:1), can be achieved through several methods, including mechanical alloying, mixture melting, self-propagating high-temperature synthesis, exothermic dispersion, aluminothermic reduction, and molten salt electrolysis . One common method is aluminothermic reduction, where aluminum is used as a reductant to reduce zirconium oxides, producing the intermetallic compound and aluminum oxide as a byproduct . This reaction typically occurs in a cryolite melt at high temperatures (around 980°C) for about 90 minutes .
Industrial Production Methods: In industrial settings, the production of aluminum, compound with zirconium (3:1), often involves the use of high-purity aluminum and zirconium powders. These powders are mixed and subjected to high-temperature conditions to facilitate the reaction. The resulting compound is then cooled, crushed, and milled to produce the desired intermetallic compound .
Chemical Reactions Analysis
Types of Reactions: Aluminum, compound with zirconium (3:1), undergoes various chemical reactions, including oxidation, reduction, and intermetallic formation .
Common Reagents and Conditions:
Oxidation: The compound can oxidize at elevated temperatures, forming aluminum oxide and zirconium oxide.
Intermetallic Formation: The formation of intermetallic compounds such as Al3Zr occurs during the synthesis process, contributing to the compound’s unique properties.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, aluminum, compound with zirconium (3:1), is used as a catalyst support due to its excellent thermal stability and resistance to thermal shock .
Biology and Medicine: While its applications in biology and medicine are limited, the compound’s high thermal stability and resistance to oxidation make it a potential candidate for use in biomedical devices that require high-temperature sterilization .
Industry: In industry, the compound is widely used in high-temperature applications, such as thermal barrier coatings in gas turbine engines, to protect underlying metal components from high temperatures . It is also used in ceramic matrix composites to enhance their mechanical properties and durability .
Comparison with Similar Compounds
- Aluminum oxide (Al2O3)
- Zirconium oxide (ZrO2)
- Aluminum, compound with scandium (3:1)
Comparison: Compared to aluminum oxide and zirconium oxide, aluminum, compound with zirconium (3:1), exhibits superior thermal stability and mechanical properties . The addition of zirconium to the aluminum matrix enhances its resistance to oxidation and thermal shock, making it more suitable for high-temperature applications . Compared to aluminum, compound with scandium (3:1), the zirconium compound offers better mechanical strength and stability due to the unique properties of zirconium .
Properties
InChI |
InChI=1S/3Al.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLXYLYDLCVKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065152 | |
| Record name | Aluminum, compd. with zirconium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-83-0 | |
| Record name | Aluminum, compd. with zirconium (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, compd. with zirconium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium, compound with zirconium (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



